4-(2-Ethoxyethoxy)-4-oxobutanoate
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Overview
Description
4-(2-Ethoxyethoxy)-4-oxobutanoate is an organic compound with a molecular formula of C8H14O5. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its solubility in water and organic solvents, making it a versatile reagent in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethylene glycol monoethyl ether in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethoxyethoxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-4-oxobutanoate involves its interaction with various molecular targets. The compound is metabolized by cytochrome P450 enzymes and alcohol dehydrogenase, leading to the formation of 2-(2-ethoxyethoxy)acetic acid. This metabolite can induce cellular effects such as irritation and toxicity at high concentrations .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A solvent with similar properties but different applications.
2-(2-Ethoxyethoxy)ethanol: Another glycol ether with similar solubility and chemical properties.
(2-Ethoxyethoxy)acetic acid: A related compound with similar functional groups.
Uniqueness
4-(2-Ethoxyethoxy)-4-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents makes it particularly versatile in various applications .
Properties
CAS No. |
188926-09-2 |
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Molecular Formula |
C8H13O5- |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-2-12-5-6-13-8(11)4-3-7(9)10/h2-6H2,1H3,(H,9,10)/p-1 |
InChI Key |
BJXKHCXZXUPUHC-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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